molecular formula C11H17N3O B1472325 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol CAS No. 1514195-71-1

3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol

Cat. No.: B1472325
CAS No.: 1514195-71-1
M. Wt: 207.27 g/mol
InChI Key: OUCZESKFNXCQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol (3CPP) is an organic compound with a five-membered ring structure comprised of three carbon atoms, one nitrogen atom and one oxygen atom. It is a member of the pyrazole class of compounds and is used in scientific research applications. 3CPP is a versatile compound that can be used in a variety of laboratory experiments and has advantages over other compounds due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ketone Derivatives of Propargylamines : These compounds serve as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles, demonstrating marked fluorescent abilities with potential applications in materials science and bioimaging. The synthesized 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles show significant Stokes shifts, indicating their utility in fluorescent materials and sensors (I. Odin et al., 2022).

Biological Activity

  • Antibacterial and Antiviral Activities : The structural and biological activity study of a specific pyrazole derivative revealed its effectiveness against fungal and viral pathogens, suggesting the potential for these compounds in the development of new antifungal and antiviral agents. This particular study highlighted the compound's good fungicidal and antiviral activities, especially against tobacco mosaic virus (Li et al., 2015).

  • Antibacterial Screening : Novel pyrazole derivatives have been evaluated for their antibacterial activity, showcasing significant efficacy against various bacterial strains. This implies their potential application in discovering new antibacterial agents. One study on bis(pyrazole-benzofuran) hybrids demonstrated potent antibacterial efficacy and biofilm inhibition activities, suggesting their use in combating bacterial infections and biofilm-related issues (Ahmed E. M. Mekky, S. Sanad, 2020).

Properties

IUPAC Name

5-cyclopropyl-2-piperidin-3-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)9-2-1-5-12-7-9/h6,8-9,12-13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCZESKFNXCQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C=C(N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 3
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 4
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 5
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Reactant of Route 6
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol

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